1-(1-(4-(2-chlorophenoxy)butyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol
Description
The compound 1-(1-(4-(2-chlorophenoxy)butyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol features a benzimidazole core substituted at position 1 with a 4-(2-chlorophenoxy)butyl chain and at position 2 with a propan-1-ol group. The benzimidazole scaffold is well-known for its pharmacological versatility, including antimicrobial, antiviral, and anticancer activities . The propanol moiety introduces a polar hydroxyl group, which may enhance solubility and hydrogen-bonding interactions compared to ketone or alkyl-substituted analogs.
Properties
IUPAC Name |
1-[1-[4-(2-chlorophenoxy)butyl]benzimidazol-2-yl]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O2/c1-2-18(24)20-22-16-10-4-5-11-17(16)23(20)13-7-8-14-25-19-12-6-3-9-15(19)21/h3-6,9-12,18,24H,2,7-8,13-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWLODBZWUVEDAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC2=CC=CC=C2N1CCCCOC3=CC=CC=C3Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(1-(4-(2-chlorophenoxy)butyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol is a synthetic derivative of benzimidazole, exhibiting various biological activities that make it a subject of interest in pharmacological research. This article provides a comprehensive overview of its biological activity, including its biochemical properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is , characterized by the presence of a benzimidazole core linked to a chlorophenoxy group and a propanol moiety. This structural configuration is crucial for its biological interactions.
- Enzyme Interaction : The compound has been shown to interact with various enzymes, notably imidazoline receptors, which are implicated in regulating blood pressure and insulin secretion.
- Cellular Effects : It influences cellular processes by modulating key signaling pathways such as the MAPK pathway, affecting cell proliferation, differentiation, and apoptosis.
The mechanism of action involves binding to specific biomolecules:
- Imidazoline Receptors : Activation or inhibition of these receptors can lead to significant physiological effects, particularly in cardiovascular and metabolic regulation.
- Gene Expression Modulation : The compound alters gene expression profiles associated with cell survival and apoptosis, indicating potential anticancer properties .
Case Studies
- Antimicrobial Activity : Research indicates that derivatives of benzimidazole compounds exhibit antimicrobial properties, suggesting that this compound may also possess similar activities. Studies have shown that phenoxyalkylbenzimidazoles demonstrate significant antitubercular activity .
- Anticancer Potential : Preliminary investigations suggest that the compound may inhibit cancer cell growth through apoptosis induction mechanisms. Further studies are needed to elucidate the specific pathways involved.
Data Tables
Comparison with Similar Compounds
Research Findings and Data Gaps
- Spectroscopic Data : The target compound’s NMR and MS data are unreported, limiting direct comparisons.
- Biological Testing: No activity data for the target compound are provided, unlike analogs with confirmed antimicrobial or receptor-binding profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
